molecular formula C29H31Br2N4O14PS B143862 4-Mspbdu CAS No. 125440-31-5

4-Mspbdu

Cat. No. B143862
M. Wt: 882.4 g/mol
InChI Key: LOBDIXSEWDTNLH-CDJQDVQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Mspbdu is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been shown to have unique properties that make it a promising tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 4-Mspbdu involves the binding of the compound to hydrophobic pockets on proteins. This binding disrupts protein-protein interactions, leading to changes in the function of the protein. This mechanism has been used to study various biological processes such as signal transduction, gene expression, and cell proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Mspbdu depend on the specific protein it targets. The compound has been shown to inhibit the activity of various proteins, including kinases, transcription factors, and enzymes. This inhibition can lead to changes in cell signaling, gene expression, and metabolism.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Mspbdu is its ability to disrupt protein-protein interactions, which can be used to study various biological processes. The compound is also easy to synthesize and purify, making it readily available for research. However, one limitation of 4-Mspbdu is its specificity for certain proteins, which can limit its applications in certain studies.

Future Directions

There are several future directions for the use of 4-Mspbdu in scientific research. One potential application is in the study of cancer biology. The compound has been shown to inhibit the activity of certain kinases, which are often overactive in cancer cells. Another potential application is in the development of new drugs for various diseases. The ability of 4-Mspbdu to disrupt protein-protein interactions can be used to develop drugs that target specific proteins involved in disease processes.
Conclusion:
In conclusion, 4-Mspbdu is a promising synthetic compound that has many potential applications in scientific research. Its ability to disrupt protein-protein interactions makes it a valuable tool in drug discovery and development. Further research is needed to fully understand the biochemical and physiological effects of 4-Mspbdu and its potential applications in various fields of study.

Synthesis Methods

The synthesis of 4-Mspbdu involves a multi-step process that starts with the reaction of 2,6-dimethylphenol with 4-chlorobutyryl chloride. The resulting product is then reacted with sodium hydride to form the final compound. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography.

Scientific Research Applications

4-Mspbdu has been used in various scientific studies to investigate different biological processes. One of the most significant applications of this compound is in the study of protein-protein interactions. 4-Mspbdu has been shown to bind to the hydrophobic pockets of proteins, which can be used to disrupt protein-protein interactions. This property makes it a valuable tool in drug discovery and development.

properties

CAS RN

125440-31-5

Product Name

4-Mspbdu

Molecular Formula

C29H31Br2N4O14PS

Molecular Weight

882.4 g/mol

IUPAC Name

bis[[5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl] (4-methylsulfonylphenyl) phosphate

InChI

InChI=1S/C29H31Br2N4O14PS/c1-51(43,44)19-4-2-18(3-5-19)49-50(42,45-14-22-20(36)10-24(47-22)34-12-16(6-8-30)26(38)32-28(34)40)46-15-23-21(37)11-25(48-23)35-13-17(7-9-31)27(39)33-29(35)41/h2-9,12-13,20-25,36-37H,10-11,14-15H2,1H3,(H,32,38,40)(H,33,39,41)/b8-6+,9-7+

InChI Key

LOBDIXSEWDTNLH-CDJQDVQCSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCC2OC(CC2O)N3C(=O)NC(=O)C(=C3)/C=C/Br)OCC4OC(CC4O)N5C(=O)NC(=O)C(=C5)/C=C/Br

SMILES

CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C=CBr)O)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CBr)O

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C=CBr)O)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CBr)O

synonyms

4-(methylsulfonyl)phenyl bis(5-(2-bromovinyl)-2'-deoxyuridin-5-yl)phosphate
4-MSPBDU

Origin of Product

United States

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